molecular formula C5H12ClNS B2634178 trans-3-(Methylthio)cyclobutanamine Hydrochloride CAS No. 2138424-91-4

trans-3-(Methylthio)cyclobutanamine Hydrochloride

Cat. No.: B2634178
CAS No.: 2138424-91-4
M. Wt: 153.67
InChI Key: OYWPWZAQNYFYNG-UHFFFAOYSA-N
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Description

trans-3-(Methylthio)cyclobutanamine Hydrochloride: is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a methylthio group and an amine group in the trans configuration, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylthio)cyclobutanamine Hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Amination: The amine group is introduced through an amination reaction, often involving an amine precursor and suitable catalysts.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-(Methylthio)cyclobutanamine Hydrochloride can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an amide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amides and other reduced derivatives.

    Substitution: Various substituted cyclobutanamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of complex molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

Industry:

  • Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-3-(Methylthio)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

    trans-3-Methoxycyclobutanamine Hydrochloride: Similar structure but with a methoxy group instead of a methylthio group.

    trans-3-(Methylsulfonyl)cyclobutanamine Hydrochloride: Contains a methylsulfonyl group instead of a methylthio group.

Uniqueness:

  • The presence of the methylthio group in trans-3-(Methylthio)cyclobutanamine Hydrochloride imparts unique chemical reactivity and biological activity compared to its analogs.
  • The trans configuration of the substituents on the cyclobutane ring influences the compound’s stereochemistry and interaction with molecular targets.

Properties

IUPAC Name

3-methylsulfanylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPWZAQNYFYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138424-91-4
Record name 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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